molecular formula C8H7ClFNS B156351 N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride CAS No. 10219-04-2

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Cat. No.: B156351
CAS No.: 10219-04-2
M. Wt: 203.66 g/mol
InChI Key: HSDZSNCIZXXUGE-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides These compounds are characterized by the presence of a thiocarbamoyl group (-CSNH-) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methyl-N-(3-fluorophenyl)amine with thiophosgene (CSCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

N-Methyl-N-(3-fluorophenyl)amine+ThiophosgeneN-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride\text{N-Methyl-N-(3-fluorophenyl)amine} + \text{Thiophosgene} \rightarrow \text{this compound} N-Methyl-N-(3-fluorophenyl)amine+Thiophosgene→N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted thiocarbamates or thioureas.

    Oxidation: Sulfonyl chlorides or sulfonamides.

    Reduction: Corresponding amines or thiols.

Scientific Research Applications

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride involves its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is of interest in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenyl-thiocarbamoyl chloride
  • N-Methyl-N-(4-fluorophenyl)-thiocarbamoyl chloride
  • N-Methyl-N-(2-fluorophenyl)-thiocarbamoyl chloride

Uniqueness

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substitution patterns.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZSNCIZXXUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374941
Record name N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10219-04-2
Record name N-(3-Fluorophenyl)-N-methylcarbamothiol chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10219-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10219-04-2
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